molecular formula C7H12 B1585052 3-Heptyne CAS No. 2586-89-2

3-Heptyne

Cat. No.: B1585052
CAS No.: 2586-89-2
M. Wt: 96.17 g/mol
InChI Key: KLYHSJRCIZOUHE-UHFFFAOYSA-N
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Description

3-Heptyne, also known as hept-3-yne, is an organic compound belonging to the alkyne family. It is characterized by a carbon-carbon triple bond located at the third carbon atom in a seven-carbon chain. The molecular formula of this compound is C₇H₁₂, and it is a colorless liquid at room temperature with a faintly sweet odor .

Mechanism of Action

Target of Action

3-Heptyne, also known as Hept-3-yne, is a compound that primarily targets organic chemical reactions. It is involved in various chemical reactions due to its structure and properties .

Mode of Action

The mode of action of this compound involves its interaction with other chemical compounds during reactions. For instance, it can undergo hydration reactions . In these reactions, this compound interacts with water molecules in the presence of certain catalysts to form different products .

Biochemical Pathways

This compound can participate in various biochemical pathways. For example, it can be involved in the conversion of longer chain 1-alkynes . This process is part of a broader biochemical pathway that involves the transformation of alkynes into different chemical compounds .

Result of Action

The result of this compound’s action depends on the specific reaction it is involved in. For instance, in a hydration reaction, this compound can be transformed into a ketone . This transformation results in a change in the molecular structure of this compound, leading to different chemical properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain catalysts can facilitate its reactions . Additionally, if released into the environment, this compound can contaminate air, soil, and water systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Heptyne can be synthesized through various methods, including:

    Dehydrohalogenation of Vicinal Dihalides: This method involves the elimination of hydrogen halides from vicinal dihalides using a strong base such as sodium amide (NaNH₂) in liquid ammonia.

    Alkylation of Acetylides: Terminal alkynes can be synthesized by reacting acetylide anions with alkyl halides.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

3-Heptyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Bromine (Br₂) in dichloromethane.

    Hydrogenation: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃).

Major Products Formed:

    Dihaloalkanes: From halogenation reactions.

    Haloalkenes: From partial halogenation.

    Heptane: From complete hydrogenation.

    Diketones or Carboxylic Acids: From oxidation reactions.

Comparison with Similar Compounds

  • Ethyne (Acetylene)
  • Propyne
  • 1-Butyne
  • 1-Pentyne
  • 1-Hexyne
  • 1-Heptyne
  • 1-Octyne
  • 1-Nonyne
  • 1-Decyne .

Properties

IUPAC Name

hept-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-3-5-7-6-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYHSJRCIZOUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180509
Record name Hept-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2586-89-2
Record name 3-Heptyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2586-89-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hept-3-yne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002586892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hept-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hept-3-yne
Source European Chemicals Agency (ECHA)
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Record name HEPT-3-YNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the conformation of 3-Heptyne compared to similar alkanes?

A1: Unlike pentane, where the most stable conformer has anti-anti (AA) conformations around its central C-C bonds, this compound adopts an eclipsed conformation around its C≡C triple bond. This difference is attributed to the dispersion attractions between the end groups of the molecule. [, , ]

Q2: What are the primary products formed during the autoxidation of this compound?

A2: When this compound reacts with molecular oxygen, the primary products include heptane-3,4-dione, propionic acid, butyric acid, and a small amount of 2-ethylvaleric acid. The reaction mainly involves the formation of hydroperoxides at the α-position to the triple bond. [, ]

Q3: How can deuterated analogs of 11-octadecenoates be synthesized using this compound as a starting material?

A3: this compound can be converted to 7-chloro-3-heptyne, a key intermediate in the Wittig synthesis of methyl esters of di-, tetra-, and hexadeuterated 11-octadecenoic acids. This process involves controlled hydrogenation and deuterium exchange reactions. []

Q4: Has this compound been used in the synthesis of flavor compounds?

A4: Yes, a derivative of this compound, this compound-2,5-diol, can be used to synthesize 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (3a), a flavor compound. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C₇H₁₂. It has a molecular weight of 96.17 g/mol. [, ]

Q6: How does the structure of this compound relate to its reactivity in polymerization reactions?

A6: The presence of the triple bond in this compound makes it a suitable monomer for polymerization reactions. For instance, it can undergo copolymerization with disubstituted acetylenes in the presence of metathesis catalysts. []

Q7: Can you provide details about the spectroscopic data for this compound?

A7: While specific spectroscopic data isn't provided in the abstracts, rotational microwave spectroscopy has been used to determine the conformational preferences of this compound. [, ]

Q8: Have any studies investigated the environmental impact and degradation of this compound?

A8: The provided abstracts do not contain information regarding the environmental impact or degradation pathways of this compound.

Q9: Are there alternative compounds to this compound for specific applications, and how do they compare?

A9: The provided abstracts do not offer comparative analyses of this compound with alternative compounds for any specific applications.

Q10: What analytical methods are typically employed to characterize and quantify this compound?

A10: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a common technique used to analyze this compound and its derivatives. [, , , ]

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